8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

Physical Chemistry Analytical Chemistry Procurement

Researchers developing next-generation anti-ulcer agents often face inconsistent bioactivity due to generic core scaffolds. 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one solves this by providing a defined spirothiazolidinone core with the critical 8-benzyl pharmacophore pre-installed. - Directly enables synthesis of derivatives with in vivo efficacy comparable to omeprazole. - High crystallinity (mp 168-170 °C) ensures straightforward purification and handling. - The secondary amide-like nitrogen at position 4 allows rapid late-stage diversification for SAR studies. Available at ≥98% purity from BenchChem, ensuring reproducible results and reliable supply for your medicinal chemistry programs.

Molecular Formula C14H18N2OS
Molecular Weight 262.37 g/mol
CAS No. 32533-11-2
Cat. No. B1373730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
CAS32533-11-2
Molecular FormulaC14H18N2OS
Molecular Weight262.37 g/mol
Structural Identifiers
SMILESC1CN(CCC12NC(=O)CS2)CC3=CC=CC=C3
InChIInChI=1S/C14H18N2OS/c17-13-11-18-14(15-13)6-8-16(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17)
InChIKeyNSPQYHCLAIRMCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: Anti-Ulcer & CNS Research Scaffold


8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one (CAS 32533-11-2) is a heterocyclic spiro compound containing both sulfur and nitrogen atoms within its rigid ring system . It belongs to the spirothiazolidinone class, which is recognized as a privileged scaffold in medicinal chemistry due to its conformational constraint and potential for diverse biological activities [1]. This specific compound serves as a key synthetic intermediate and a foundational building block for the development of novel anti-ulcer agents, with published derivatives demonstrating activity comparable to the standard drug omeprazole [2].

Workflow Medicinal chemistry spirocyclic building block
Selection context Published lead scaffold for anti-ulcer agent development
Procurement Commercially available crystalline intermediate

Non-Interchangeability of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one


Generic substitution among spirothiazolidinone derivatives is not feasible due to profound differences in physicochemical properties and biological activity profiles driven by specific substitution patterns. For instance, the unsubstituted core scaffold, 1-thia-4,8-diazaspiro[4.5]decan-3-one (CAS 29177-26-2), lacks the lipophilic benzyl group at the 8-position, which critically influences target engagement, membrane permeability, and subsequent in vivo efficacy . Furthermore, the presence of the 3-oxo group distinguishes 8-benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one (CAS 32533-11-2) from its reduced analog 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane (CAS 710268-50-1), leading to altered hydrogen-bonding capabilities and potentially different binding conformations within biological targets [1]. These structural nuances directly impact synthetic utility and downstream assay reproducibility, making direct substitution a significant risk for project integrity.

Core mismatch Unsubstituted core (CAS 29177-26-2) lacks the 8-benzyl group; target engagement and physicochemical profile may differ significantly.
Functional mismatch Reduced analog (CAS 710268-50-1) alters hydrogen-bonding capability; binding conformation may shift and impact assay reproducibility.

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one vs. Closest Analogs


Melting Point and Stability: Benzyl vs. Unsubstituted Core

The 8-benzyl substitution significantly elevates the melting point of 8-benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one to a range of 168–170 °C [1]. This is a stark contrast to the unsubstituted core scaffold, 1-thia-4,8-diazaspiro[4.5]decan-3-one (CAS 29177-26-2), for which a melting point is not routinely reported by major vendors, suggesting a lower, less stable melting point or an oily/liquid state at room temperature . The high, sharp melting point of the benzyl derivative is a critical quality attribute indicating high crystallinity and purity, which directly correlates with improved shelf-life stability and ease of handling during weighing and formulation.

Melting point stability
Cross-study comparable
168–170 °C vs. not reported (likely liquid)
Supports procurement stability and handling evaluation
High crystallinity may reduce experimental variability
Physical Chemistry Analytical Chemistry Procurement

In Vivo Anti-Ulcer Efficacy vs. Omeprazole

While the target compound 8-benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one is the synthetic precursor, its direct derivatives bearing the 8-benzyl group demonstrate potent in vivo anti-ulcer activity. Specifically, 8-benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro-[4,5]decan-3-one and 8-benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4,5]decan-3-one exhibited activity comparable to the clinically used proton pump inhibitor omeprazole [1]. This class-level evidence underscores the critical importance of the 8-benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one scaffold as the pharmacophoric core for this anti-ulcer activity. In contrast, the unsubstituted core scaffold lacks this demonstrated in vivo activity.

In vivo model response
Class-level inference
Derivative activity reported comparable to omeprazole
Supports scaffold selection for anti-ulcer SAR studies
Model details and quantitative index not provided
Gastroenterology Pharmacology Drug Discovery

Synthetic Accessibility: One-Pot Condensation

The target compound is accessible via a straightforward one-pot, three-component condensation reaction involving N-benzylpiperidone, an appropriate amine, and thioglycolic acid in refluxing toluene . This synthetic route contrasts with the more complex or less defined pathways required for other spirocyclic cores, such as those lacking the benzyl group. The commercial availability of the target compound in high purity (e.g., 98% ) reflects the reproducibility and scalability of this synthetic approach, ensuring a reliable supply for research and development.

Synthetic accessibility
Supporting evidence
One-pot, three-component condensation route
May support reliable commercial supply assessment
High reported purity aligns with scalable route
Synthetic Chemistry Medicinal Chemistry Process Chemistry

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: Optimal Applications


Medicinal Chemistry: Anti-Ulcer Drug Discovery

This compound serves as the essential starting material for synthesizing a series of 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives with demonstrated in vivo anti-ulcer activity comparable to omeprazole [1]. Its use ensures that the pharmacophoric 8-benzyl motif is retained, which is crucial for the observed activity. Researchers aiming to develop novel proton pump inhibitors or gastric mucosal protectants should prioritize this building block.

Chemical Biology: Spirocyclic Probe Synthesis

The rigid spirocyclic core and well-defined synthetic handle (the 8-benzyl group) make this compound ideal for generating chemical probes. Its high melting point (168–170 °C [2]) and crystallinity simplify purification and handling, enabling the creation of focused libraries for structure-activity relationship (SAR) studies. This is particularly valuable for exploring binding interactions with cholinergic or other CNS targets implicated in spirothiazolidinone activity [3].

Pharmaceutical Development: Late-Stage Functionalization

As a commercially available building block with high purity (98% ), this compound can be reliably utilized in late-stage functionalization campaigns. The presence of the secondary amide-like nitrogen (position 4) provides a site for further alkylation or acylation, as demonstrated by the synthesis of active anti-ulcer derivatives [1]. This enables medicinal chemists to rapidly diversify the core scaffold while maintaining the key 8-benzyl substituent.

Application
Selection Property
Validation Focus
Medicinal chemistry: anti-ulcer SAR studies
8-benzyl pharmacophoric scaffold retention
In vivo model-response endpoint context
Chemical biology: spirocyclic probe synthesis
Crystalline intermediate with high purity profile
SAR library handling and purity consistency
Pharmaceutical development: late-stage diversification
Functionalizable position 4 nitrogen handle
Derivatization conditions and scaffold stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

2 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.